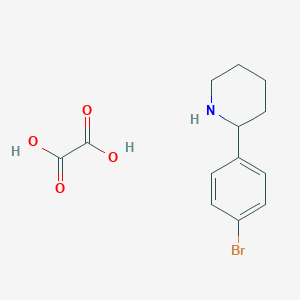

2-(4-Bromophenyl)piperidine;oxalic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.govnih.gov Their utility stems from the specific three-dimensional structure imparted by the sp3-hybridized carbon atoms of the ring, which allows for precise spatial orientation of substituents. nih.gov This structural feature is crucial for designing molecules that can interact selectively with biological targets. In organic synthesis, piperidines serve as fundamental building blocks and are key intermediates in the creation of complex molecules for the pharmaceutical and agrochemical industries. atamanchemicals.comijnrd.org Researchers continuously develop novel and efficient methods for the synthesis and functionalization of substituted piperidines to access new chemical diversity. nih.govdigitellinc.com

Academic Interest in Halogenated Piperidine Derivatives

The introduction of halogen atoms, such as bromine, onto the piperidine scaffold is a widely used strategy in chemical and pharmaceutical research. Halogenated derivatives, including 2-(4-Bromophenyl)piperidine (B1275789), are of significant academic interest for several reasons. The presence of a bromine atom on the phenyl ring modifies the electronic properties of the molecule and can influence its binding affinity and selectivity for biological targets. vulcanchem.com

Furthermore, the bromo-substituent serves as a versatile chemical handle. It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the straightforward synthesis of more complex molecular architectures. nih.gov This functional group tolerance is critical for building libraries of compounds for screening purposes. The study of halogenated piperidines is also essential for developing tracers for medical imaging techniques like Positron Emission Tomography (PET), where halogenated analogues have shown promise. vulcanchem.com The crystal structures of related bromophenyl-containing heterocycles are often studied to understand how halogen bonding and other non-covalent interactions influence molecular packing in the solid state. nih.gov

Rationale for Oxalic Acid Salt Formation Studies

The conversion of a free base, such as 2-(4-Bromophenyl)piperidine, into a salt is a common and critical step in chemical research and pharmaceutical development. The primary rationale for forming an oxalic acid salt is to improve the compound's physicochemical properties. Basic compounds containing amine groups are often oils or low-melting solids that can be difficult to handle, purify, and characterize.

Formation of a salt with a dicarboxylic acid like oxalic acid typically results in a stable, crystalline solid. prepchem.comgoogle.com This crystallinity is highly advantageous for purification through recrystallization and allows for definitive structural characterization using techniques like X-ray diffraction. google.com For instance, studies on other piperidine derivatives show that oxalate (B1200264) salts can be readily prepared by treating a solution of the free base with a solution of oxalic acid, leading to the precipitation of the insoluble salt. prepchem.com This process is a reliable method for obtaining high-purity material. The formation of oxalate salts has been successfully applied to various piperidine-containing compounds to facilitate their handling and analysis. vulcanchem.comgoogle.com

Data Tables

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)piperidine Data presented is for the free base and may vary based on experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrN | echemi.com |

| Molecular Weight | 240.14 g/mol | echemi.com |

| Boiling Point | 305.1°C at 760 mmHg | echemi.com |

| Density | ~1.3 g/cm³ | echemi.com |

| Flash Point | 138.3°C | echemi.com |

| Topological Polar Surface Area | 12 Ų | echemi.comnih.gov |

| XLogP3 | 2.9 | echemi.com |

Synthesis of 2-(4-Bromophenyl)piperidine Precursors

The synthesis of the 2-(4-bromophenyl)piperidine scaffold relies on the careful construction of its precursors through several key chemical transformations. These methods range from classical organic reactions to modern biocatalytic processes, each offering distinct advantages in terms of efficiency, selectivity, and scalability.

Nitrile Hydrolysis Pathways and Intermediates

Nitrile hydrolysis is a fundamental reaction in organic synthesis that can be employed to produce carboxylic acids from nitriles, which may serve as precursors in more complex synthetic routes. The hydrolysis of nitriles can proceed under either acidic or basic conditions, and in both cases, an amide is formed as an intermediate. libretexts.orgchemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile is first protonated, which increases its electrophilicity and allows for nucleophilic attack by water. libretexts.orgyoutube.com A series of proton transfers leads to the formation of a protonated amide, which, after deprotonation, yields the amide intermediate. libretexts.org This amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemguide.co.uk

In the base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group to form an imidic acid intermediate after protonation. libretexts.orgchemistrysteps.comyoutube.com Tautomerization of the imidic acid yields the amide. libretexts.org Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. chemguide.co.uk

Biocatalytic hydrolysis of nitriles offers a milder and often more selective alternative. researchgate.net This can occur via two main enzymatic pathways:

Nitrile Hydratase and Amidase: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid. researchgate.net

Nitrilase: A single-step process where a nitrilase enzyme catalyzes the conversion of the nitrile directly to the carboxylic acid by adding two molecules of water. researchgate.net

These enzymatic methods are valued for their ability to proceed under neutral pH and at room temperature, often with high stereo- and regioselectivity. researchgate.net

N-Protection and Deprotection Strategies

In the synthesis of complex molecules like substituted piperidines, protecting the nitrogen atom of the piperidine ring is often crucial to prevent unwanted side reactions and to direct the reactivity of other functional groups. The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. creative-peptides.com

Common strategies involve the use of protecting groups that can be selectively installed and removed under specific conditions, a concept known as orthogonal protection.

| Protecting Group | Common Abbreviation | Protection Reagent Example | Deprotection Conditions Example |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., trifluoroacetic acid, TFA) creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenation (H₂/Pd) |

| p-Methoxybenzyl | PMB | PMB-Cl | Oxidative methods (e.g., DDQ) nih.gov |

| N-1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | - | 2% Hydrazine in DMF creative-peptides.com |

Table 1: Common N-Protecting Groups in Piperidine Synthesis

The Boc group is widely used due to its stability in basic conditions and its straightforward removal with acid. creative-peptides.com Allyl-based protecting groups, such as the allyloxycarbonyl (Alloc) group, are also valuable as they can be removed under mild, neutral conditions using a palladium catalyst, which is compatible with many other functional groups. nih.govorganic-chemistry.org

Reductive Processes and Hydrogenation

Reductive processes are fundamental to the synthesis of piperidines from their aromatic or partially unsaturated precursors, such as pyridines and tetrahydropyridines. Catalytic hydrogenation is a common and efficient method for this transformation.

A relevant example is the synthesis of 4-(4-bromophenyl)piperidine (B1334083) from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148). This reaction demonstrates the reduction of the double bond within the tetrahydropyridine (B1245486) ring to yield the fully saturated piperidine ring. chemicalbook.com The process is typically carried out in a hydrogen atmosphere using a metal catalyst. chemicalbook.com

| Parameter | Condition |

| Substrate | 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine |

| Catalyst | Rhodium on Carbon (Rh/C) |

| Solvent | Anhydrous Methanol (B129727) (with Triethylamine) |

| Pressure | 100 psi (H₂) |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Yield | 98% |

Table 2: Example of Catalytic Hydrogenation for Piperidine Synthesis chemicalbook.com

This method highlights the effectiveness of catalytic hydrogenation for producing saturated heterocyclic systems from unsaturated precursors with high yield. chemicalbook.com

Chemo-Enzymatic Dearomatization of Pyridines

A modern and powerful strategy for synthesizing chiral piperidines involves the chemo-enzymatic dearomatization of pyridines. researchgate.netacs.org This approach combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysis to overcome the challenge of asymmetrically reducing a stable aromatic ring. researchgate.netd-nb.info

The process often involves an initial chemical activation or reduction of the pyridine (B92270) ring to a less stable intermediate, such as a tetrahydropyridine (THP). mdpi.com This intermediate then enters a biocatalytic cascade. researchgate.netmdpi.com A key step can be the stereoselective oxidation of the THP by an amine oxidase (AmOx) to generate an α,β-unsaturated iminium ion intermediate. mdpi.com This reactive species is then reduced by an ene-imine reductase (EneIRED) in a highly stereocontrolled manner to yield an enantioenriched piperidine. researchgate.netacs.orgmdpi.com

This one-pot cascade allows for the precise installation of stereocenters, providing access to specific enantiomers of substituted piperidines. mdpi.com The methodology has been successfully applied to the synthesis of key intermediates for bioactive molecules. researchgate.netacs.org

Mannich-type Reactions in Piperidine Ring Formation

The Mannich reaction is a classic three-component condensation reaction that forms a carbon-carbon bond and is highly useful for synthesizing aminoalkyl chains and nitrogen-containing heterocycles. mdpi.comias.ac.inepa.gov In its traditional form, the reaction involves an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a compound with an active methylene (B1212753) group. epa.gov

This reaction and its variations are instrumental in building the piperidine skeleton. For instance, a double Mannich reaction can be used to construct the piperidine ring by reacting a suitable amine, formaldehyde (B43269), and a component that can act as a nucleophile twice. nih.gov The reaction proceeds through the formation of an iminium ion, which is then attacked by a carbon nucleophile. nih.gov

Modern advancements have expanded the scope of this reaction, enabling the use of less activated C-H bonds and leading to the synthesis of complex, poly-substituted piperidines. nih.gov The Mannich reaction is a key step in the synthesis of numerous biologically active piperidine-containing compounds. ajchem-a.com

Functionalization and Derivatization Reactions of 2-(4-Bromophenyl)piperidine

Once the 2-(4-bromophenyl)piperidine core is synthesized, it can undergo further reactions to introduce new functional groups or to create derivatives with specific properties. These reactions primarily target the secondary amine nitrogen or the C-H bonds of the piperidine ring.

A primary derivatization is the formation of salts, such as the oxalate salt. This is typically achieved by reacting the free base of 2-(4-bromophenyl)piperidine with oxalic acid in a suitable solvent like isopropanol or ethanol. prepchem.com The resulting oxalate salt is often a stable, crystalline solid, which is advantageous for purification and handling. prepchem.comchemimpex.com

The nitrogen atom of the piperidine ring is a key site for functionalization. It can undergo a variety of reactions, including:

N-Alkylation: Introduction of an alkyl group.

N-Arylation: Formation of a bond with an aryl group.

N-Acylation: Reaction with an acylating agent to form an amide.

Furthermore, derivatization can be used to enhance analytical detection. For example, piperidine derivatives can be used as chemical tags to improve the sensitivity of organic acid detection in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). rowan.edunsf.gov

Direct C-H functionalization of the piperidine ring is a more advanced strategy that allows for the introduction of substituents at specific positions (e.g., C2, C3, or C4) of the ring. nih.gov This can be achieved using transition-metal catalysis, such as rhodium-catalyzed C-H insertion reactions, where the site selectivity can be controlled by the choice of catalyst and the N-protecting group. nih.gov

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgwikipedia.org For a classic SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

In the case of 2-(4-bromophenyl)piperidine, the phenyl ring lacks strong deactivating groups. The piperidine ring itself is generally considered an electron-donating group, which makes the aromatic ring more electron-rich and thus less susceptible to attack by nucleophiles. Consequently, direct SNAr reactions on the 4-bromo position are generally unfavorable under standard conditions. While substitutions on heteroaromatic rings like pyridine can be more facile, especially at the 2- and 4-positions relative to the nitrogen, this principle does not directly apply to the bromophenyl moiety in this compound. nih.govnih.gov

Alternative, more modern methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are typically employed to achieve the net result of nucleophilic substitution on such unactivated aryl bromides. These reactions proceed through different mechanistic pathways involving oxidative addition and reductive elimination cycles with a metal catalyst, rather than the addition-elimination mechanism of SNAr.

Coupling Reactions, including Suzuki-Miyaura

The bromine atom of 2-(4-bromophenyl)piperidine serves as an excellent handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, utilizing a palladium catalyst to couple an organoboron compound with an organic halide. thieme-connect.comfishersci.co.uklibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the relatively low toxicity of its boron-containing reagents. fishersci.co.uklibretexts.org

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-(4-bromophenyl)piperidine, forming a Pd(II) intermediate. nih.govyonedalabs.com

Transmetalation : A base activates the organoboron reagent (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the bromide. yonedalabs.com

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govyonedalabs.com

A wide range of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, including those based on bulky, electron-rich phosphine ligands which are effective for coupling aryl bromides and even less reactive aryl chlorides. nih.govacs.org

Table 1: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example(s) | Function |

|---|---|---|

| Aryl Halide | 2-(4-Bromophenyl)piperidine | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | SPhos, P(t-Bu)₃, PCy₃ | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane, Toluene, THF, often with water | Solubilizes reactants and facilitates the reaction |

Oxidation and Reduction Pathways

The synthesis of the 2-(4-bromophenyl)piperidine core often involves reduction as a key step. The piperidine ring is a saturated heterocycle, and it is commonly formed by the reduction of a more oxidized precursor such as a pyridine, tetrahydropyridine, or a piperidinone (a cyclic amide or lactam).

Reduction of Pyridines : The corresponding 2-(4-bromophenyl)pyridine can be reduced to the piperidine. This typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, due to the aromaticity of the pyridine ring.

Reduction of Tetrahydropyridines : A more common approach is the reduction of a partially saturated ring, such as a tetrahydropyridine. The double bond within the ring can be readily hydrogenated under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) to yield the fully saturated piperidine.

Reduction of Piperidinones : The carbonyl group of a lactam (piperidin-2-one) can be reduced to a methylene group (-CH₂-) to form the piperidine. This transformation is effectively an amide reduction and can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Table 2: Selected Reduction Methods for Piperidine Synthesis

| Precursor | Reducing Agent(s) | Product |

|---|---|---|

| 2-(4-Bromophenyl)pyridine | H₂, High Pressure/Temp, Metal Catalyst (e.g., Pt, Rh) | 2-(4-Bromophenyl)piperidine |

| 2-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | H₂, Pd/C or PtO₂ | 2-(4-Bromophenyl)piperidine |

| 4-(4-Bromophenyl)piperidin-2-one | LiAlH₄ or BH₃·THF | 2-(4-Bromophenyl)piperidine |

Oxidation of the 2-(4-bromophenyl)piperidine molecule is less common as a synthetic strategy but could theoretically occur at the nitrogen atom to form an N-oxide or, under more forcing conditions, lead to ring opening.

Aminomethylation Reactions

Aminomethylation, most notably the Mannich reaction, involves the addition of a formaldehyde and a primary or secondary amine to a molecule with an active hydrogen. In the context of 2-(4-bromophenyl)piperidine, the piperidine nitrogen itself is a secondary amine and can participate in aminomethylation-type reactions.

The most common transformation for a secondary amine like 2-(4-bromophenyl)piperidine is N-methylation, which can be achieved via the Eschweiler-Clarke reaction. wikipedia.org This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an iminium ion from the reaction of the piperidine with formaldehyde, which is then reduced by formate. wikipedia.org This method is a specific type of reductive amination that cleanly yields the N-methylated tertiary amine. organic-chemistry.org

More generally, the secondary amine of the piperidine ring can react with formaldehyde to form an electrophilic Mannich intermediate (an iminium ion), which can then be attacked by other nucleophiles. This makes it a versatile synthon for further functionalization at the nitrogen position. orientjchem.org

Chiral Synthesis of Enantiopure 2-(4-Bromophenyl)piperidine

The carbon atom at the 2-position of the piperidine ring, which is attached to the bromophenyl group, is a stereocenter. Therefore, 2-(4-bromophenyl)piperidine exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications, and can be achieved through various stereoselective strategies. researchgate.net

Stereoselective Cyclization Methodologies

Stereoselective cyclization involves constructing the piperidine ring from an acyclic precursor in a manner that controls the stereochemistry of the newly formed chiral centers. Several methods have been developed to achieve this.

Radical Cyclization : A novel approach to creating substituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. This method has been shown to produce 2,4,5-trisubstituted piperidines with moderate to good diastereoselectivity. nih.gov

Reductive Amination/Aza-Michael Sequence : A de novo synthesis of N-aryl piperidines has been reported that uses a diastereoselective reductive amination followed by an aza-Michael reaction. This sequence allows for the rapid construction of complex polysubstituted piperidine rings from readily available starting materials. wordpress.comnih.govacs.org

Asymmetric Mannich Reaction : The Mannich reaction can be rendered stereoselective by using chiral auxiliaries, such as (+)-(S,S)-pseudoephedrine. This allows for the preparation of β-aminocarbonyl compounds which can then be cyclized to form highly enantioenriched piperidine structures. rsc.org

These methods leverage chiral information from the starting materials or catalysts to direct the formation of a specific enantiomer of the cyclic product.

Enantioselective Conversion Approaches

Enantioselective conversion approaches either separate a racemic mixture or selectively synthesize one enantiomer from a prochiral or racemic starting material.

Kinetic Resolution : This technique involves reacting a racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. A notable example is the kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation. rsc.org Using a chiral base, such as n-BuLi complexed with the chiral ligand sparteine (B1682161), one enantiomer of the piperidine is selectively deprotonated. nih.govwhiterose.ac.uk The resulting enantioenriched, unreacted starting material can be recovered, while the lithiated enantiomer can be quenched with an electrophile to form a different, also enantioenriched, product. rsc.orgnih.gov This method provides access to both the recovered starting material and a new functionalized product with high enantiomeric ratios. nih.govwhiterose.ac.uk

Dynamic Resolution : In some cases, the unreacted enantiomer can be racemized under the reaction conditions, allowing for a theoretical yield of up to 100% of a single enantiomer. This has been applied to the asymmetric synthesis of 2-aryl piperidines through a catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov

Synthesis from Chiral Lactams : An alternative strategy involves the cyclodehydration of achiral aryl-δ-oxoacids with a chiral amine, such as (R)-phenylglycinol, to stereoselectively afford chiral non-racemic bicyclic lactams. These lactams can then be further transformed to yield either (R)- or (S)-2-arylpiperidines. nih.govrsc.org

Properties

CAS No. |

2101207-01-4 |

|---|---|

Molecular Formula |

C13H16BrNO4 |

Molecular Weight |

330.17 |

IUPAC Name |

2-(4-bromophenyl)piperidine;oxalic acid |

InChI |

InChI=1S/C11H14BrN.C2H2O4/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6) |

InChI Key |

MWRPPBMSGKZRBD-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For an oxalate (B1200264) salt of 2-(4-bromophenyl)piperidine (B1275789), the spectra would reveal signals corresponding to both the organic cation and the oxalate anion. The protonation of the piperidine (B6355638) nitrogen by oxalic acid would lead to significant downfield shifts for the protons on or near the nitrogen atom compared to the free base, due to the deshielding effect of the positive charge.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring.

Aromatic Region (approx. δ 7.0-7.6 ppm): The 4-bromophenyl group would typically exhibit an AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine atom (H-2', H-6') would be chemically equivalent, as would the protons meta to the bromine atom (H-3', H-5').

Piperidine Ring Protons (approx. δ 1.5-4.5 ppm): The signals for the ten protons on the piperidine ring would be complex due to diastereotopicity and spin-spin coupling. The proton at the C-2 position (benzylic proton) would be significantly deshielded and appear as a multiplet. The protons on C-6, adjacent to the protonated nitrogen (N-H₂⁺), would also be shifted downfield. The remaining methylene (B1212753) protons (C-3, C-4, C-5) would produce a complex series of overlapping multiplets in the upfield region of the aliphatic spectrum.

N-H Protons: The two protons on the positively charged nitrogen (N-H₂⁺) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shift Ranges and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-3', H-5' (Aromatic) | ~ 7.3 - 7.6 | Doublet (d) |

| H-2', H-6' (Aromatic) | ~ 7.1 - 7.4 | Doublet (d) |

| H-2 (Piperidine) | ~ 4.0 - 4.5 | Multiplet (m) |

| H-6eq, H-6ax (Piperidine) | ~ 3.0 - 3.5 | Multiplets (m) |

| H-3, H-4, H-5 (Piperidine) | ~ 1.5 - 2.5 | Overlapping Multiplets |

The ¹³C NMR spectrum would show signals for all unique carbon atoms in the compound.

Aromatic Carbons (approx. δ 115-145 ppm): Six signals are expected for the bromophenyl ring. The carbon attached to the bromine (C-4') would have a distinct chemical shift, as would the carbon attached to the piperidine ring (C-1', ipso-carbon). The remaining four carbons would appear in the typical aromatic region.

Piperidine Carbons (approx. δ 20-65 ppm): Five signals are expected for the piperidine ring carbons. The benzylic carbon (C-2) would be the most downfield of this set. The carbon adjacent to the nitrogen on the other side (C-6) would also be deshielded. The C-3, C-4, and C-5 carbons would appear at higher fields.

Oxalate Carbon (approx. δ 160-170 ppm): The two equivalent carbons of the oxalate anion (C₂O₄²⁻) would give rise to a single signal in the downfield region, characteristic of a carboxylate or carbonyl carbon.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Oxalate (C=O) | 160 - 170 |

| C-1' (Ar, ipso) | 140 - 145 |

| C-2', C-6' (Ar) | 128 - 132 |

| C-3', C-5' (Ar) | 130 - 134 |

| C-4' (Ar-Br) | 118 - 122 |

| C-2 (Piperidine) | 60 - 65 |

| C-6 (Piperidine) | 45 - 50 |

While specific data is unavailable, 2D NMR techniques would be indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Cross-peaks would be expected between adjacent protons on the piperidine ring (e.g., H-2 with H-3 protons) and between ortho- and meta-protons on the aromatic ring. This would confirm the connectivity within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C-1', C-4', and the oxalate carbons) would be absent. This would be crucial for assigning the carbons of the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.

The FT-IR spectrum of 2-(4-bromophenyl)piperidine;oxalic acid would be dominated by absorptions from the oxalate anion and the ammonium (B1175870) group of the cation.

O-H and N-H Stretching: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the N-H₂⁺ stretching vibrations of the piperidinium (B107235) cation, often overlapping with C-H stretches.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹.

C=O Stretching (Oxalate): The most intense band in the spectrum is expected to be the asymmetric stretching of the carboxylate (C=O) groups of the oxalate anion, typically appearing in the range of 1650-1700 cm⁻¹.

N-H Bending: The bending vibration for the N-H₂⁺ group would likely be visible around 1600-1630 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching and O-C=O Bending (Oxalate): Strong bands corresponding to the symmetric C-O stretching and bending vibrations of the oxalate anion would be found in the 1300-1400 cm⁻¹ and 700-800 cm⁻¹ regions, respectively.

C-Br Stretching: A weak to medium intensity band for the C-Br stretch is expected in the far-infrared region, typically between 500-600 cm⁻¹.

FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the 4-substituted phenyl ring would likely produce a very strong and sharp signal, typically around 1000-1100 cm⁻¹. Aromatic C=C stretching vibrations would also be prominent.

Oxalate Vibrations: The symmetric stretching of the C-O bonds and the C-C bond of the oxalate anion are expected to be strong in the Raman spectrum. The symmetric C=O stretch, often weak in the IR spectrum, may be more prominent here.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be visible but are often less intense than the ring modes.

C-Br Stretching: The C-Br stretching vibration may also be observed in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak corresponding to the protonated molecule [M+H]⁺ would be expected. The theoretical exact mass of the free base, 2-(4-Bromophenyl)piperidine (C₁₁H₁₄BrN), is approximately 240.03 g/mol , and oxalic acid (C₂H₂O₄) is 90.03 g/mol . bldpharm.com The mass of the salt is the sum of the two.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of the molecular ion. For instance, in a study of a related bromophenylpiperazine derivative, the theoretical mass for [M+H]⁺ was calculated as 570.07300 and the experimental mass was found to be 570.07309, confirming the assigned structure. mdpi.com

The fragmentation pattern in the mass spectrum would provide further structural information. Key expected fragmentation patterns for 2-(4-Bromophenyl)piperidine would involve the cleavage of the piperidine ring and the loss of the bromine atom. The oxalic acid moiety would likely fragment to produce characteristic ions, such as those observed in the mass spectrum of oxalic acid itself. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial method for confirming the empirical and molecular formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula.

For this compound (C₁₃H₁₆BrNO₄), the theoretical elemental composition would be calculated. Experimental values obtained from analysis would be expected to be in close agreement (typically within ±0.4%) with the theoretical values, thus verifying the purity and composition of the compound. This technique has been widely used to characterize similar novel synthesized compounds. mdpi.comnih.gov

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | (Calculated Value) | (Observed Value) |

| Hydrogen (H) | (Calculated Value) | (Observed Value) |

| Nitrogen (N) | (Calculated Value) | (Observed Value) |

| Bromine (Br) | (Calculated Value) | (Observed Value) |

| Oxygen (O) | (Calculated Value) | (Observed Value) |

Crystallographic and Supramolecular Analysis of 2-(4-Bromophenyl)piperidine Oxalate Remains Elusive

Despite concerted efforts to detail the solid-state architecture of the chemical compound this compound, a comprehensive crystallographic study, including its unit cell parameters, molecular conformation, and specific hydrogen bonding networks, is not publicly available in the reviewed scientific literature. Therefore, the detailed analysis as requested cannot be provided at this time.

While the individual components, 2-(4-Bromophenyl)piperidine and oxalic acid, are known chemical entities, and the formation of their salt is chemically plausible, specific experimental data from single-crystal X-ray diffraction analysis for this particular salt are not found in accessible research articles or crystallographic databases. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Without this foundational data, a scientifically accurate discussion of the following topics is not possible:

Crystallographic Studies and Intermolecular Interactions in the Solid State

Supramolecular Architecture:The intricate network of intermolecular interactions that dictate the crystal packing is unavailable. This includes a detailed description and geometric parameters for potential hydrogen bonds.

O–H···O Hydrogen Bonds:The hydrogen bonding interactions between the carboxylic acid groups of the oxalate (B1200264) ions or between oxalate and any co-crystallized water molecules cannot be detailed.

Scientific investigation into the crystallographic properties of novel compounds is an ongoing process. The information may become available in future publications as researchers continue to characterize new materials. However, based on the current body of scientific literature, a detailed article on the crystallographic studies and intermolecular interactions of 2-(4-Bromophenyl)piperidine (B1275789);oxalic acid cannot be generated.

C–H···O Hydrogen Bonds

These interactions are characterized by donor-acceptor distances that are typically longer than those of classical hydrogen bonds. The prevalence of C–H···O hydrogen bonds involving oxalate or water molecules is a noted principle in crystal packing. researchgate.net

Table 1: Representative Geometries of C–H···O Hydrogen Bonds

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) |

|---|---|---|---|

| C-H (piperidine) | O (oxalate) | 120-160 | 2.2-2.8 |

Cyclic R-Motifs and Extended Chains

The interplay of N-H···O and O-H···O hydrogen bonds often leads to the formation of recognizable patterns known as graph-set motifs or R-motifs. In structures containing piperidinium (B107235) and oxalate ions, it is common to observe ring motifs. For instance, bifurcated N-H···O hydrogen bonds can generate R¹₂(5) ring motifs. nih.gov

Furthermore, the hydrogen oxalate anions can link into chains through O-H···O hydrogen bonds. nih.gov These chains can be described by the graph-set motif C(5). redalyc.org The cations then cross-link these chains via N-H···O hydrogen bonds, creating a robust three-dimensional network. nih.gov The interaction of these chains with the piperidinium cations can result in the formation of two-dimensional corrugated layers. redalyc.org

Halogen Bonding Interactions Involving the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen (the σ-hole) and a nucleophile. mdpi.com In the solid state of 2-(4-Bromophenyl)piperidine;oxalic acid, the bromine atom can interact with electron-rich sites, such as the oxygen atoms of the oxalate anion or the nitrogen atom of a neighboring piperidine (B6355638) ring.

Halogen bonds are categorized into Type I (symmetrical) and Type II (bent), with Type II being considered a true halogen bond. mdpi.comacs.org These interactions can significantly influence the crystal packing. The energy of these interactions is estimated to be in the range of 2.2–2.5 kcal/mol for Br···Br contacts. mdpi.com The tendency for halogen bond energy increases with heavier halogens. researchgate.net

π–π Stacking Interactions

The aromatic bromophenyl moieties in the crystal structure of this compound can engage in π–π stacking interactions. These interactions are a significant contributor to the stabilization of the crystal structure by creating columns or layers of aromatic rings. nih.gov The geometry of these interactions can vary, including face-to-face and offset arrangements.

The presence of π-π stacking is a recognized structural element for the assembly of supramolecular aggregates. nih.gov These interactions play a crucial role in stabilizing crystal structures. nih.gov In some cases, C-Br···π interactions can also link molecules into layers. nih.gov

Table 2: Typical Parameters for π–π Stacking Interactions

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

|---|---|---|

| Parallel-displaced | 3.3-3.8 | < 10 |

Polymorphism and Isomorphism in Piperidine-Oxalate Salts

Identification of Different Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of a substance can exhibit distinct physical and chemical properties. For piperidine-oxalate salts, the possibility of polymorphism arises from the conformational flexibility of the piperidine ring and the various hydrogen bonding patterns that can be adopted by the oxalate ion. For instance, the oxalate anion can be planar or adopt a staggered conformation. nih.gov Different crystalline forms can be identified through techniques such as X-ray powder diffraction.

Synthon Transferability and Packing Motifs

The concept of "synthon transferability" refers to the recurrence of specific, robust intermolecular interactions or "synthons" across a range of related crystal structures. In the context of piperidine-oxalate salts, the hydrogen bonding motifs between the piperidinium cation and the oxalate anion are expected to be highly transferable.

The analysis of packing motifs reveals overarching principles that govern the assembly of molecules in the crystal. For instance, the segregation of hydrophobic domains and the prevalence of C–H···O hydrogen bonds are common packing principles. researchgate.net Halogen bonds are also known to play a systematic role in the organization of larger structural units. acs.org

The generation of a thorough, informative, and scientifically accurate article as per the requested outline is contingent on the availability of this specific data. Without access to a dedicated computational study on "this compound," it is not possible to provide the detailed research findings and data tables required for the specified sections and subsections. Creating such data would be speculative and would not adhere to the principles of scientific accuracy.

General principles of computational chemistry and theoretical investigations on related molecules, such as other piperidine derivatives, compounds containing a bromophenyl group, or various oxalate salts, are available. These studies demonstrate the application of DFT and other computational methods to elucidate molecular structure, vibrational spectra, and electronic properties. However, the specific quantitative results are unique to each molecule and cannot be extrapolated to "this compound."

Therefore, the requested article focusing solely on the computational chemistry and theoretical investigations of “this compound” cannot be generated at this time due to the absence of the necessary primary research data.

Computational Chemistry and Theoretical Investigations

Non-Linear Optical (NLO) Properties Calculations

The study of non-linear optical (NLO) properties in organic molecules is a significant area of research due to its potential applications in optoelectronics, including optical switching and data storage. nih.gov Organic materials are often preferred over inorganic counterparts due to their fast response times and high nonlinear polarization rates. nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules, guiding synthetic efforts toward materials with desired characteristics. researchgate.net

The NLO response in organic compounds is frequently associated with the delocalization of π-electrons within a molecular framework that connects an electron-donating group to an electron-accepting group. nih.gov In the case of 2-(4-Bromophenyl)piperidine (B1275789), the piperidine (B6355638) ring can function as an electron-donating moiety, while the bromophenyl group acts as a π-system and an electron-withdrawing group. This arrangement can facilitate intramolecular charge transfer, a key factor for NLO activity. Theoretical calculations for related fluorophenylpyridines have been performed using DFT approaches like B3LYP and B3PW91 with a 6-31++G(d,p) basis set to investigate their electronic and NLO properties. researchgate.net

First-Order Hyperpolarizability Assessment

The first-order hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response of a molecule. A large β value is a primary indicator of a material's potential for applications such as second-harmonic generation. Computational chemists use DFT to calculate the components of the hyperpolarizability tensor and determine the total value (β_total).

For a molecule to exhibit a significant β value, it typically requires a substantial change in dipole moment upon excitation, which is facilitated by an efficient charge transfer mechanism. A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with increased molecular polarizability and an enhanced NLO response. researchgate.net While specific calculations for 2-(4-Bromophenyl)piperidine;oxalic acid are not detailed in the available literature, data from analogous compounds containing bromophenyl and heterocyclic moieties provide insight into the expected range of NLO activity. For instance, studies on novel 1,2,4-triazole (B32235) derivatives have shown that compounds with a bromophenyl group can exhibit significant first hyperpolarizability values, highlighting their potential for NLO applications. researchgate.net

Table 1: First-Order Hyperpolarizability (β) of Related NLO-Active Compounds This table presents data for structurally related compounds to illustrate the range of NLO properties, as specific data for this compound is not available in the provided search results.

| Compound Class | Key Structural Feature | Reported First Hyperpolarizability (β) | Computational Method | Reference |

|---|---|---|---|---|

| Triazole Derivative | 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole | 6.317 × 10-30 esu | DFT/B3LYP/6-31G(d,p) | researchgate.net |

| Fluorophenylpyridine | Fluoro-2-phenylpyridine | Up to 650.02 a.u. | DFT/B3PW91 | researchgate.net |

| DTS(FBTTh2)2 Derivative | Non-fullerene acceptor | 13.44 × 10-27 esu | DFT/M06/6-31G(d,p) | nih.gov |

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process where an electron is redistributed from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. nih.govnih.gov This phenomenon is crucial in determining the photophysical properties of molecules, including their fluorescence and NLO activity. rsc.org Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the nature of excited states and quantifying the extent of charge transfer. researchgate.net

In the 2-(4-Bromophenyl)piperidine molecule, the aliphatic nitrogen of the piperidine ring can serve as the electron donor center, while the electron-deficient π-system of the bromophenyl ring can act as the acceptor. Upon absorption of light, an electron can be promoted from the HOMO, which is likely localized on the piperidine moiety, to the LUMO, which is expected to be centered on the bromophenyl ring. This HOMO-LUMO transition characterizes the ICT process. Theoretical investigations can confirm this by visualizing the electron density distribution in these frontier molecular orbitals. In some complex systems, ICT can compete with or be suppressed by other excited-state processes like proton transfer. nih.govresearchgate.net The interaction with oxalic acid could further influence the ICT characteristics by protonating the piperidine nitrogen, thereby altering its electron-donating ability.

Molecular Docking Methodologies for Ligand Binding Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). dergipark.org.trresearchgate.net This method is a cornerstone of modern drug discovery, allowing researchers to hypothesize how a potential drug molecule might interact with a biological target on a molecular level. The process involves generating various conformations of the ligand within the binding site of the receptor and scoring them based on binding energy calculations. mdpi.commdpi.com

Derivatives of piperidine are known to be pharmacologically active and have been investigated as antagonists for various receptors, such as the CCR5 receptor, which is a target in HIV treatment. nih.gov A molecular docking study of 2-(4-Bromophenyl)piperidine would involve preparing its 3D structure and docking it into the active site of a target protein. The analysis would focus on the binding energy, which indicates the stability of the complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor. mdpi.com While a specific docking study for the oxalic acid salt was not found, the table below summarizes results for related heterocyclic compounds to demonstrate the application of the methodology.

Table 2: Example Molecular Docking Results for Structurally Related Compounds This table presents data for other compounds to illustrate the methodology and typical results of molecular docking studies.

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Pyrazole Derivative (BHDH) | Butyrylcholinesterase (BChE) | Not Specified | Not Specified (Analysis Performed) | Phenylalanine | dergipark.org.tr |

| Benzohydrazide Derivative | Enoyl ACP Reductase | 1DF7 | -8.62 to -9.96 | ARG60, ARG32, GLN28 | mdpi.com |

| Triazole Carbohydrazide | COVID-19 Main Protease | 6lu7 | -7.7925 | Glu, His, Cys | researchgate.net |

Reaction Mechanism Predictions using Computational Approaches

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic pathways, and understanding the stability of intermediates and transition states. DFT calculations are commonly employed to map the potential energy surface of a reaction, helping to identify the most likely mechanistic route.

The synthesis of 2-(4-Bromophenyl)piperidine can be envisioned through several pathways. One common method for forming aryl-amine bonds is the Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide (like bromobenzene) with an amine or amide. mdpi.com Alternatively, a Suzuki–Miyaura coupling reaction could be used to form the carbon-carbon bond between a phenyl ring and a precursor to the piperidine ring. mdpi.com For example, a patent describes the synthesis of 1-(4-bromophenyl)piperidine (B1277246) by reacting bromobenzene (B47551) and piperidine in the presence of a base like potassium tert-butoxide. google.com A subsequent bromination step yields the final product. Another approach involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (B1288148). chemicalbook.com

Computational models can predict the activation energies for each step in these proposed syntheses, helping to determine the optimal reaction conditions (catalyst, solvent, temperature). For the final step, the formation of the salt with oxalic acid, computational methods can model the acid-base reaction. This involves a proton transfer from oxalic acid to the nitrogen atom of the piperidine ring, a process that can be readily simulated to confirm its thermodynamic favorability. Studies have shown that oxalic acid can act as a reagent in various catalyzed reactions, sometimes playing multiple roles. rsc.org

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Complex Organic Molecule Synthesis

The 2-(4-Bromophenyl)piperidine (B1275789) scaffold is a significant building block in organic synthesis due to the presence of two key reactive features: the piperidine (B6355638) nitrogen and the bromine atom on the phenyl ring. The piperidine ring is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals. sciencedaily.comnews-medical.net Its synthesis and functionalization are crucial steps in medicinal chemistry.

The bromine atom serves as a versatile functional handle, allowing for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly useful in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable chemists to attach a wide range of other molecular fragments to the phenyl ring, thereby constructing complex molecular architectures. The synthesis of such intricate molecules often involves multiple steps where the piperidine derivative is a key component. ontosight.ai

Recent advancements have focused on simplifying the synthesis of complex piperidines. New methods that combine biocatalytic carbon-hydrogen oxidation with radical cross-coupling can streamline the creation of these three-dimensional molecules, reducing multi-step processes to fewer, more efficient steps. sciencedaily.comnews-medical.net This modular approach enhances the accessibility of complex piperidine-containing compounds for various applications. news-medical.net

Key Intermediate in Pharmaceutical and Agrochemical Development

Piperidine and its derivatives are fundamental components in the development of pharmaceuticals and agrochemicals. ontosight.aigoogle.com The 1-(4-bromophenyl)piperidine (B1277246) structure, in particular, is noted for its biological activity and wide application in medicines and pesticides. google.com As chemical compounds used in the synthesis of Active Pharmaceutical Ingredients (APIs), these intermediates are crucial for the manufacturing of drugs. pharmanoble.com

The utility of bromophenyl-piperidine derivatives has been demonstrated in the development of agents targeting a range of conditions. For instance, derivatives have been synthesized and evaluated as multifactorial agents for treating Alzheimer's disease. mdpi.com Additionally, structure-activity relationship studies on piperidino-piperidine compounds led to the discovery of potent CCR5 antagonists for potential use in HIV-1 treatment. nih.gov

In the field of agrochemicals, piperidine-containing compounds are used to create fungicides, herbicides, and insecticides. ccspublishing.org.cn The versatility of the piperidine backbone allows for extensive structural modifications to develop compounds with enhanced biological activity. ccspublishing.org.cn

| Field | Application Area | Example/Target | Reference |

|---|---|---|---|

| Pharmaceutical | Antiviral (HIV) | CCR5 Receptor Antagonists | nih.gov |

| Pharmaceutical | Neurodegenerative Diseases | Anti-Alzheimer's Agents | mdpi.com |

| Pharmaceutical | Various | General Biologically Active Compounds | google.com |

| Agrochemical | Fungicides | Ergosterol Biosynthesis Inhibition | ccspublishing.org.cn |

| Agrochemical | Herbicides | HPPD-Inhibiting Herbicides | ccspublishing.org.cn |

| Agrochemical | Pesticides | General Pesticidal Activity | google.com |

Advanced Materials Science Applications

While direct applications of 2-(4-Bromophenyl)piperidine;oxalic acid in polymer and coating design are not extensively documented, its structural motifs suggest potential utility. The piperidine nitrogen can be functionalized to introduce polymerizable groups, allowing it to be incorporated as a monomer into polymer chains. The bromophenyl group can also serve as a site for post-polymerization modification or as a reactive point for grafting the molecule onto surfaces or other polymer backbones. The inherent properties of the piperidine ring could impart specific functionalities, such as changes in pH responsiveness or thermal stability, to the resulting polymer or coating.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules in a solution become highly fluorescent upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular motion (RIM), including intramolecular rotation (RIR) and vibration (RIV). nih.gov AIE-active materials, or AIEgens, typically feature a conjugated core with multiple, freely rotatable peripheral groups, such as phenyl rings. researchgate.net

Compounds like tetraphenylethene (TPE) are classic examples of AIEgens. nih.gov The 2-(4-Bromophenyl)piperidine structure contains a rotatable phenyl group attached to a piperidine core. This structural characteristic is shared with many known AIE materials. The restriction of the rotation of the 4-bromophenyl group in an aggregated or solid state could potentially lead to an AIE effect. Therefore, while specific studies on this compound's AIE properties are limited, its molecular design suggests it could be a candidate for developing new AIE-active materials for applications in sensors, bio-imaging, and optoelectronic devices. researchgate.netfrontiersin.org

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of unique structural complexes, known as inclusion compounds, where a "host" molecule encapsulates a smaller "guest" molecule. This area of supramolecular chemistry is fundamental to applications such as chemical separation and catalysis. researchgate.net

Research has shown that host compounds like tetrakis(4-bromophenyl)ethylene can form inclusion compounds with a variety of guests, including piperidine (PIP). researchgate.netacs.orgfigshare.com In these structures, the guest molecule (piperidine) is held within cavities or channels in the crystalline lattice of the host. The study of these host-guest systems provides insight into molecular recognition and the forces that govern intermolecular interactions.

A key aspect of host-guest chemistry is the ability of a host to selectively bind certain guests and for one guest to be exchanged for another. Studies on halogenated host compounds have elucidated the mechanisms and kinetics of this guest exchange process. researchgate.netacs.orgfigshare.com

Selectivity in host-guest systems is governed by a combination of factors, including size and shape complementarity between the host and guest, as well as specific intermolecular interactions like hydrogen bonding or van der Waals forces. rsc.orgchalmers.se

| Host Compound | Initial Guest | Incoming Guest | Exchange Mechanism | Reference |

|---|---|---|---|---|

| Tetrakis(4-bromophenyl)ethylene | Benzene (BEN) | Piperidine (PIP) | Isomorphous Replacement | acs.orgfigshare.com |

| Tetrakis(4-bromophenyl)ethylene | 1,2-Dichloroethane (DCE) | Methyl Iodide (MeI) | Structural Rearrangement (Unit cell quadruples) | acs.orgfigshare.com |

Supramolecular Assembly Formation

The formation of supramolecular assemblies from 2-(4-Bromophenyl)piperidine and oxalic acid is a prime example of crystal engineering, where non-covalent interactions are utilized to construct organized solid-state architectures. The interaction between the basic piperidine nitrogen and the acidic carboxylic acid groups of oxalic acid is the primary driving force for the assembly, typically resulting in the formation of a salt or a co-crystal. In such structures, hydrogen bonding plays a central role in the organization of the molecular components. ethernet.edu.et

The piperidine ring contains a secondary amine (NH group) which can act as a hydrogen bond donor. The oxalic acid molecule possesses both hydroxyl groups (-OH) as hydrogen bond donors and carbonyl groups (C=O) as hydrogen bond acceptors. This complementarity allows for the formation of robust and directional hydrogen bonds. ethernet.edu.et The protonation of the piperidine nitrogen by the more acidic oxalic acid can lead to the formation of a piperidinium (B107235) cation and an oxalate (B1200264) or hydrogen oxalate anion. These ionic species are then held together by strong charge-assisted hydrogen bonds (N⁺-H···O⁻).

The supramolecular architecture is further defined by a network of hydrogen bonds. For instance, the oxalate anion can link multiple piperidinium cations, leading to the formation of chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net In the case of a 2:1 stoichiometry of 2-(4-Bromophenyl)piperidine to oxalic acid, two piperidinium cations would be associated with one oxalate anion. bldpharm.com

Research on similar systems, such as co-crystals of other active pharmaceutical ingredients with oxalic acid, has demonstrated the formation of well-defined hydrogen-bonded networks. researchgate.netnih.gov For example, studies on cocrystals of 2-benzylamino pyridine (B92270) with oxalic acid revealed an 11.24-fold increase in solubility compared to the pure drug, a direct consequence of the new crystal structure formed. researchgate.net

Table of Potential Intermolecular Interactions and Typical Bond Lengths

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Hydrogen Bond | N-H (Piperidine) | O=C (Oxalic Acid) | 2.5 - 3.2 | researchgate.net |

| Hydrogen Bond | O-H (Oxalic Acid) | N (Piperidine) | 2.5 - 2.9 | researchgate.net |

| Charge-Assisted Hydrogen Bond | N⁺-H (Piperidinium) | O⁻ (Oxalate) | 2.5 - 2.8 | nih.gov |

| Halogen Bond | C-Br | O/N | >2.98 | nih.govnih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | researchgate.net |

Note: The data in this table is illustrative and represents typical bond distances for these types of interactions in various crystal structures. Specific values for "this compound" would require dedicated crystallographic analysis.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-(4-Bromophenyl)piperidine (B1275789) and its subsequent salt formation with oxalic acid will likely focus on green chemistry principles to enhance efficiency and reduce environmental impact. Current synthetic strategies for piperidine (B6355638) derivatives often rely on the hydrogenation of corresponding pyridine (B92270) precursors, which can involve harsh conditions and expensive transition metal catalysts. nih.gov

Future research should prioritize the development of more sustainable methods. This includes the exploration of heterogeneous catalysts, such as cobalt or nickel-based nanocatalysts, which offer easier recovery and recyclability compared to their homogeneous counterparts. nih.gov The use of water as a solvent, as demonstrated in some three-component condensation reactions for piperidine synthesis, presents a greener alternative to traditional organic solvents. ajchem-a.com Furthermore, catalyst-free methodologies, potentially activated by ultrasound or microwave irradiation, could offer rapid and efficient pathways. ajchem-a.com A key goal will be to improve stereoselectivity, particularly for accessing specific isomers, which is a persistent challenge in piperidine synthesis. nih.gov The use of iridium(I) catalysts with P,N-ligands has shown promise in the asymmetric hydrogenation of pyridinium (B92312) salts and could be adapted for this purpose. nih.gov

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Heterogeneous Catalysis | Employing solid-phase catalysts (e.g., cobalt, nickel nanoparticles) for the hydrogenation of the pyridine precursor. nih.gov | Ease of catalyst separation and reuse, potentially lower cost. |

| Green Solvents | Utilizing water or other environmentally benign solvents in the reaction medium. ajchem-a.com | Reduced environmental impact, improved safety profile. |

| Catalyst-Free Reactions | Developing one-pot, multi-component reactions that proceed without a metal catalyst, possibly under alternative energy sources. ajchem-a.com | Avoids catalyst cost and potential product contamination, simplifies purification. |

| Asymmetric Hydrogenation | Using chiral catalysts (e.g., Iridium-based complexes) to achieve high stereoselectivity in ring formation. nih.gov | Access to specific, biologically active isomers. |

Exploration of Novel Crystallization and Solid-State Engineering Techniques

The solid-state properties of 2-(4-Bromophenyl)piperidine;oxalic acid, which are critical for its stability, solubility, and bioavailability, are governed by its crystal structure. Solid-state engineering, particularly through cocrystallization, offers a powerful tool to modulate these properties. nih.govrsc.org While the oxalic acid salt is known, a comprehensive exploration of its solid-state landscape is a crucial future direction.

Novel crystallization techniques should be systematically explored. chemrevlett.com Methods such as solvent-assisted grinding, sonication, and slurry conversion crystallization can yield different polymorphs, solvates, or hydrates that may possess superior physicochemical properties. nih.govresearchgate.net Given that oxalic acid is a versatile coformer, investigating its interactions with 2-(4-Bromophenyl)piperidine under various conditions could reveal new crystalline forms. mdpi.com The formation of piperidine hydrates is also a known phenomenon, suggesting that screening for stable hydrated forms of the target compound is warranted. acs.org Understanding the thermodynamic relationships between different solid phases will be essential for selecting the most stable and useful form for any potential application. researchgate.net

Integration of Advanced Hybrid Computational-Experimental Approaches

The synergy between computational modeling and experimental validation provides an unprecedented opportunity to accelerate research and development. In the context of this compound, hybrid approaches can guide the discovery of new solid forms and predict their properties before extensive lab work is undertaken.

Computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, can elucidate the intermolecular interactions, particularly hydrogen bonding, that govern the crystal lattice. mdpi.comnih.gov These models can help predict the most stable crystal structures and rationalize the outcomes of cocrystallization experiments. nih.gov For instance, molecular docking simulations, which have been used to study other bromophenyl-piperidine derivatives, could predict the binding affinity of the target compound with biological macromolecules, thereby suggesting potential therapeutic applications. mdpi.com Combining these in-silico predictions with experimental data from techniques like single-crystal X-ray diffraction and solid-state NMR will provide a comprehensive understanding of the compound's structure-property relationships. researchgate.net

Unexplored Applications in Catalysis or Sensor Technology

The inherent structural features of the 2-(4-Bromophenyl)piperidine scaffold suggest potential applications beyond its current scope, particularly in catalysis and sensor technology. The piperidine ring is a common structural motif in various catalysts and pharmacologically active agents. ijnrd.orgencyclopedia.pub

In catalysis, the piperidine nitrogen can act as a basic site or be functionalized to serve as a ligand for metal centers. Research could focus on designing catalysts for asymmetric synthesis, leveraging the chiral nature of the 2-substituted piperidine ring.

In sensor technology, the piperidine moiety has been incorporated into chemosensors for detecting metal ions and other analytes. nih.gov For example, piperidine-derivatized Schiff bases have been developed as fluorescent "turn-on" sensors for copper ions (Cu²+). nih.gov Similarly, ZnO nanorod-based electrodes have been fabricated for the ultra-sensitive detection of piperidine itself. researchgate.netkorea.ac.kr Future work could involve modifying the 2-(4-Bromophenyl)piperidine structure to create selective fluorescent or electrochemical sensors. The electronically distinct bromophenyl group could be exploited to tune the sensor's electronic properties and enhance its selectivity and sensitivity for specific target molecules, such as metal ions or environmentally relevant pollutants. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromophenyl)piperidine and its co-crystallization with oxalic acid?

Answer: The synthesis of 2-(4-bromophenyl)piperidine typically involves cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. For example, a Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a piperidine derivative can yield the target compound . Co-crystallization with oxalic acid requires stoichiometric control in polar solvents (e.g., ethanol/water mixtures) under reflux. Key parameters include:

- Reagents: Oxalic acid dihydrate (1:1 molar ratio), sodium hydroxide (pH adjustment).

- Conditions: Reflux at 80°C for 6–8 hours, followed by slow cooling for crystal formation .

Table 1: Common Synthetic Routes and Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65–75 | ≥95% |

| Crystallization | Oxalic acid, EtOH/H₂O, 80°C | 85–90 | ≥98% |

Q. What purification and characterization methods are recommended for isolating 2-(4-bromophenyl)piperidine-oxalic acid co-crystals?

Answer:

- Purification: Recrystallization using ethanol/water (1:1) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization:

- FTIR: Confirm C=O stretching (oxalic acid) at 1680–1720 cm⁻¹ and C-Br vibrations (2-(4-bromophenyl)piperidine) at 550–600 cm⁻¹ .

- NMR: ¹H NMR (DMSO-d₆) for piperidine protons (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- XRD: Analyze crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design interaction studies to evaluate the biological activity of 2-(4-bromophenyl)piperidine-oxalic acid complexes?

Answer: Advanced interaction studies involve:

- Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like monoamine oxidases or ion channels .

- In Vitro Assays:

- Contradiction Resolution: If bioactivity data conflicts with docking predictions (e.g., low activity despite high binding scores), validate via mutagenesis or competitive binding assays .

Q. How can oxalic acid synthesis from alternative sources (e.g., biomass) improve sustainability in academic research?

Answer: Oxalic acid can be synthesized from durian peel waste via nitric acid oxidation:

- Method: React durian peel cellulose (10 g) with 65% HNO₃ (50 mL) at 70°C for 4 hours. Yield: ~60% .

- Advantages: Reduces reliance on fossil-fuel-derived precursors and aligns with green chemistry principles.

- Quality Control: Compare FTIR peaks (e.g., O-H stretching at 2500–3000 cm⁻¹) and melting point (101–103°C) to commercial standards .

Table 2: Comparison of Oxalic Acid Sources

| Source | Purity (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|

| Durian Peel | 85–90 | 0.15 | Low |

| Commercial (Fossil-Based) | ≥99 | 0.50 | High |

Q. How should researchers resolve contradictions in spectral data during structural validation of 2-(4-bromophenyl)piperidine derivatives?

Answer: Discrepancies in NMR or FTIR data (e.g., unexpected peaks) may arise from impurities or stereochemical variations. Mitigation strategies include:

- Multi-Technique Cross-Validation: Combine LC-MS (for molecular weight), 2D NMR (COSY, HSQC), and elemental analysis .

- Case Study: In durian-derived oxalic acid, FTIR showed additional O-H stretches due to residual cellulose; recrystallization in hot water removed impurities .

- Statistical Tools: Use principal component analysis (PCA) to differentiate batch-to-batch variations in spectral datasets .

Q. What advanced methodologies are available for studying the stability of 2-(4-bromophenyl)piperidine-oxalic acid co-crystals under varying conditions?

Answer:

- Accelerated Stability Testing: Expose co-crystals to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) and hygroscopicity .

- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results between in vitro and computational studies?

Answer:

- Hypothesis 1: Poor solubility may limit bioavailability. Test solubility in PBS (pH 7.4) and use surfactants (e.g., Tween-80) .

- Hypothesis 2: Metabolites may interfere. Perform LC-MS/MS to identify degradation products .

- Case Study: A compound with high docking scores but low activity was found to hydrolyze in cell culture media, necessitating prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.